2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound 2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been studied for various biological activities and chemical properties. The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has attracted attention due to its potential pharmacological properties, including anti-inflammatory and inhibitory activities against certain enzymes .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the reaction of aminoazoles with various reagents. For instance, the three-component synthesis of related compounds has been achieved by reacting aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde . Additionally, the condensation of 3,5-diamino-4-(ethoxycarbonyl)pyrazole with β-bifunctional reagents has been used to synthesize new aminopyrazolo[1,5-a]pyrimidines . These methods highlight the versatility of the pyrazolo[1,5-a]pyrimidine core in chemical synthesis.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on the rings is crucial for the biological activity and chemical reactivity of these compounds. For example, the introduction of substituents at specific positions can lead to significant changes in activity, as seen with the nonsteroidal anti-inflammatory drugs (NSAIDs) devoid of ulcerogenic activity . The structure-activity relationships are further explored through molecular modeling studies, which can predict the interaction of these molecules with biological targets .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives undergo various electrophilic substitutions and other chemical reactions. For instance, they can react with electrophilic reagents to yield substituted derivatives . The reactivity of these compounds can also lead to ring transformations and cyclization reactions, as demonstrated by the synthesis of 6H-pyrazolo[1,5-a][1,3]diazepin-6-ones and 2H-dipyrazolo[1,5-a:4',3'-e]pyrimidines . These reactions are indicative of the rich chemistry associated with the pyrazolo[1,5-a]pyrimidine scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and tautomerism. For example, the enol form of 2-hydroxypyrazolo[1,5-a]pyridine was found to be the predominant tautomeric species in solution . The ability to form stable tautomers can be important for the biological activity of these compounds. Additionally, the presence of specific functional groups can confer the ability to inhibit enzymes, as seen with the cGMP specific phosphodiesterase inhibitors .
Mechanism of Action
Target of Action
2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolo[1,5-a]pyrimidines, which are known to be purine analogues . These compounds have been found to exhibit a wide range of biological activities, including antimicrobial, antitrypanosomal, and antischistosomal activities . .
Mode of Action
As a purine analogue, it is likely to interfere with purine biochemical reactions . Purine analogues often inhibit the synthesis of DNA and RNA, which can disrupt the growth and replication of cells, including microbial cells .
Biochemical Pathways
As a purine analogue, it is likely to affect the purine metabolism pathway . This can lead to a disruption in the synthesis of nucleic acids and proteins, affecting various downstream cellular processes.
Result of Action
As a purine analogue, it is likely to disrupt the growth and replication of cells, including microbial cells, by inhibiting the synthesis of dna and rna .
Future Directions
The future directions for the study of “2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” could involve further exploration of its biological and pharmacological properties. Given the known activities of similar compounds, it could be of interest to investigate its potential as an antimicrobial, anti-inflammatory, or anti-tumor agent .
Biochemical Analysis
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrazolo[1,5-a]pyrimidines .
properties
IUPAC Name |
2-ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-4-14-15(13-8-6-5-7-9-13)16-17-11(2)10-12(3)19(16)18-14/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPIHYJDOBNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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